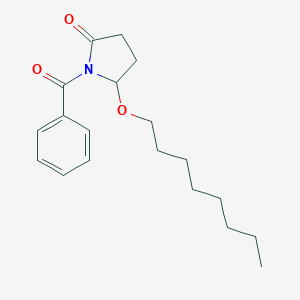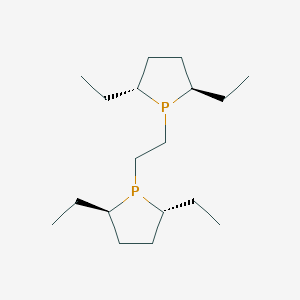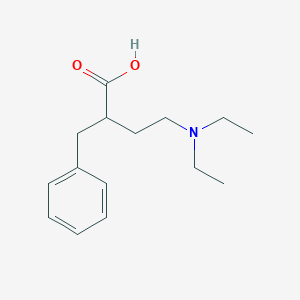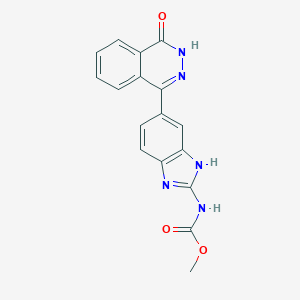
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester is a synthetic compound that has gained significant attention due to its potential applications in scientific research. This compound has shown promising results in various studies, making it a valuable tool for researchers in the fields of medicine, biochemistry, and pharmacology. In
Mecanismo De Acción
The mechanism of action of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including phosphodiesterase and cyclic nucleotide phosphodiesterase. This inhibition results in an increase in the levels of cyclic nucleotides, which play important roles in various physiological processes, including cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to an increase in the levels of cyclic nucleotides. This increase in cyclic nucleotide levels can have various physiological effects, including the regulation of cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester in lab experiments is its ability to inhibit the activity of certain enzymes, making it a valuable tool for researchers studying enzyme kinetics. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, making it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the use of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester in scientific research. One future direction is to investigate its potential applications in the treatment of various diseases, including cancer and cardiovascular disease. Another future direction is to study its effects on different cell types and in different physiological conditions. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.
In conclusion, 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester is a synthetic compound that has shown promising results in various scientific studies. Its ability to inhibit the activity of certain enzymes makes it a valuable tool for researchers studying enzyme kinetics. Further research is needed to fully understand its mechanism of action and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester involves a multi-step process. The first step involves the reaction of 2-aminobenzimidazole with phthalic anhydride in the presence of a catalyst. This reaction results in the formation of 5(6)-phthalazinone-2-carboxylic acid. The second step involves the reaction of 5(6)-phthalazinone-2-carboxylic acid with methyl isocyanate in the presence of a catalyst. This reaction results in the formation of 5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester.
Aplicaciones Científicas De Investigación
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester has shown potential applications in scientific research. It has been used in various studies to investigate the mechanism of action of different drugs and to study the physiological and biochemical effects of different compounds. This compound has been shown to inhibit the activity of certain enzymes, making it a valuable tool for researchers studying enzyme kinetics. It has also been used to study the effects of different compounds on cell proliferation and apoptosis.
Propiedades
Número CAS |
138525-71-0 |
|---|---|
Nombre del producto |
5(6)-1(2H)-Phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester |
Fórmula molecular |
C17H13N5O3 |
Peso molecular |
335.32 g/mol |
Nombre IUPAC |
methyl N-[6-(4-oxo-3H-phthalazin-1-yl)-1H-benzimidazol-2-yl]carbamate |
InChI |
InChI=1S/C17H13N5O3/c1-25-17(24)20-16-18-12-7-6-9(8-13(12)19-16)14-10-4-2-3-5-11(10)15(23)22-21-14/h2-8H,1H3,(H,22,23)(H2,18,19,20,24) |
Clave InChI |
RUTAYAFBXACDGP-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |
SMILES canónico |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 |
Otros números CAS |
138525-71-0 |
Sinónimos |
5(6)-1(2H)-phthalazinonyl-4(1H)-benzimidazole-2-carbamate methyl ester 5-PBIC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



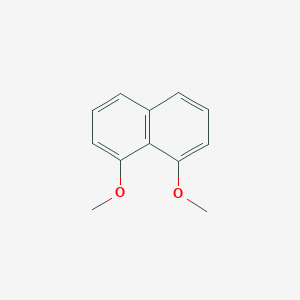


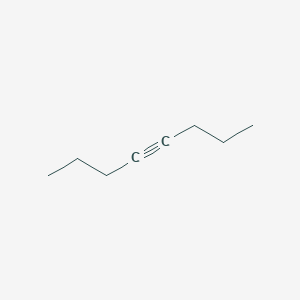

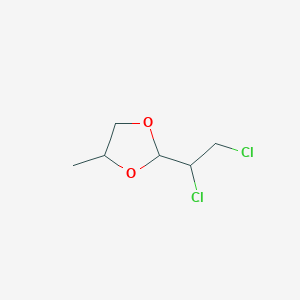
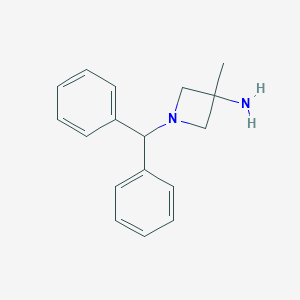
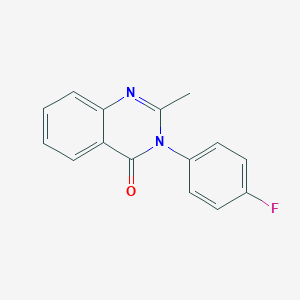
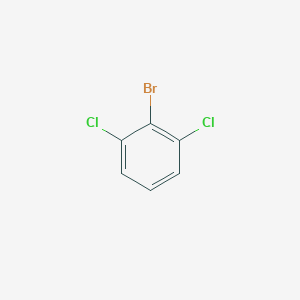
![[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine](/img/structure/B155776.png)
